molecular formula C21H21N5O4S B2842373 4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021051-06-8

4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2842373
CAS No.: 1021051-06-8
M. Wt: 439.49
InChI Key: JWTMKEREZZHCQO-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a triazolopyridazine moiety, which is known for its diverse biological activities

Mechanism of Action

Target of Action

The compound, 4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This scaffold is known to interact with a variety of targets, including enzymes such as carbonic anhydrase and cholinesterase . These enzymes play crucial roles in various physiological processes, including regulation of pH and neurotransmission, respectively .

Mode of Action

Based on its structural similarity to other 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, it is likely that it interacts with its target enzymes by forming hydrogen bonds . This interaction could potentially inhibit the activity of these enzymes, leading to changes in the physiological processes they regulate .

Biochemical Pathways

The inhibition of enzymes like carbonic anhydrase and cholinesterase can affect multiple biochemical pathways. For instance, inhibition of carbonic anhydrase can disrupt the balance of carbon dioxide and bicarbonate in the body, affecting processes like respiration and pH regulation . Similarly, inhibition of cholinesterase can increase the concentration of acetylcholine, a neurotransmitter, leading to overstimulation of muscles and glands .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These studies can provide insights into the potential ADME properties of this compound, which can impact its bioavailability and therapeutic efficacy .

Result of Action

The result of the compound’s action would depend on the specific physiological processes affected by the inhibition of its target enzymes. For example, if it inhibits carbonic anhydrase, it could potentially lead to respiratory or metabolic acidosis . If it inhibits cholinesterase, it could cause symptoms of cholinergic excess, such as muscle weakness, bradycardia, and increased salivation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its ability to interact with its target enzymes . Additionally, factors like temperature and the presence of other molecules can affect the stability and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the triazolopyridazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves the use of phenylboronic acid or phenyl halides in a palladium-catalyzed cross-coupling reaction.

    Attachment of the sulfonamide group: This is typically done by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Methoxy and methyl group introduction: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes.

    Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial, anti-inflammatory, and anticancer agent.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide: shares similarities with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its triazolopyridazine moiety, which imparts distinct biological activities and chemical properties not commonly found in other sulfonamide derivatives. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-15-14-17(8-9-18(15)29-2)31(27,28)22-12-13-30-20-11-10-19-23-24-21(26(19)25-20)16-6-4-3-5-7-16/h3-11,14,22H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTMKEREZZHCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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